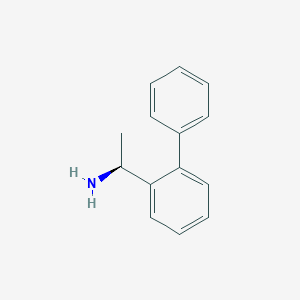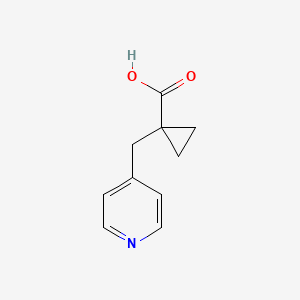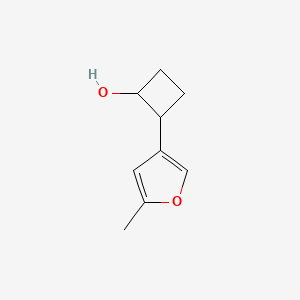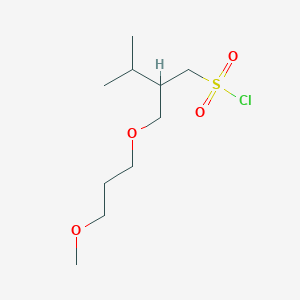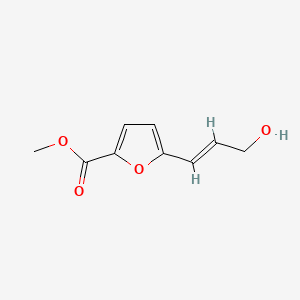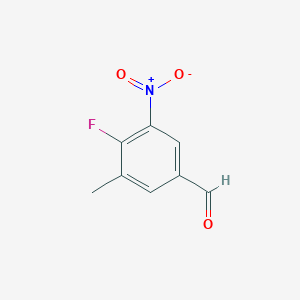
4-Fluoro-3-methyl-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methyl-5-nitrobenzaldehyde is a yellow crystalline compound that belongs to the family of nitrobenzaldehydes. Its unique chemical structure and properties have led to its use in various fields of research and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 4-Fluoro-3-methylbenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often involve the use of strong acids and oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity through optimized reaction conditions and the use of advanced equipment .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the nitro group to an amine.
Substitution: Involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used.
Major Products Formed
Oxidation: 4-Fluoro-3-methyl-5-nitrobenzoic acid.
Reduction: 4-Fluoro-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methyl-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Chloro-3-nitrobenzaldehyde: Similar structure with a chlorine atom instead of fluorine.
4-Methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of fluorine.
Uniqueness
4-Fluoro-3-methyl-5-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group, which influence its reactivity and interaction with other molecules. This combination of substituents makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H6FNO3 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
4-fluoro-3-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-4H,1H3 |
Clave InChI |
YJSKSWVZEDKHQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



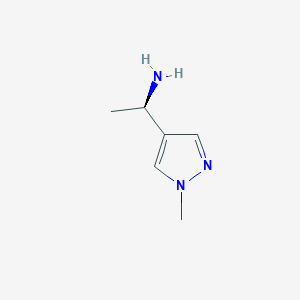

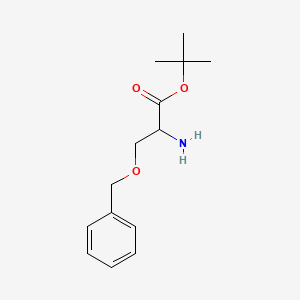
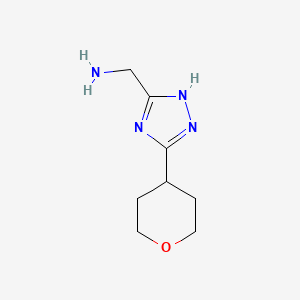
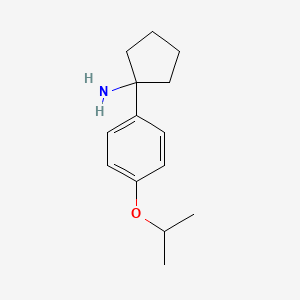
![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)

